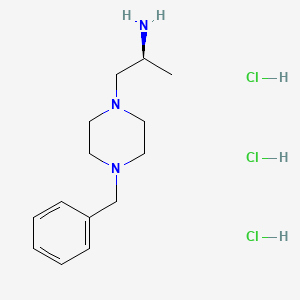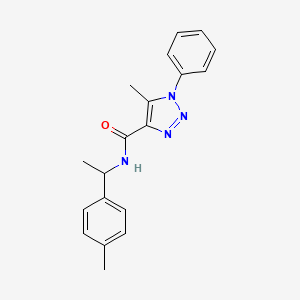
4-(2-Methoxyphenyl)-2-(piperidin-4-yl)pyrimidine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methoxyphenyl)-2-(piperidin-4-yl)pyrimidine dihydrochloride, also known as MPP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of pyrimidine derivatives and has been found to exhibit various biochemical and physiological effects. In
科学研究应用
4-(2-Methoxyphenyl)-2-(piperidin-4-yl)pyrimidine dihydrochloride has been studied for its potential applications in various scientific fields. One of the primary uses of 4-(2-Methoxyphenyl)-2-(piperidin-4-yl)pyrimidine dihydrochloride is in the study of the central nervous system. It has been found to act as a potent and selective antagonist of the dopamine D3 receptor, which plays a crucial role in regulating the release of dopamine in the brain. 4-(2-Methoxyphenyl)-2-(piperidin-4-yl)pyrimidine dihydrochloride has also been used as a tool to study the role of dopamine D3 receptors in drug addiction and other neurological disorders.
作用机制
The mechanism of action of 4-(2-Methoxyphenyl)-2-(piperidin-4-yl)pyrimidine dihydrochloride involves its ability to bind selectively to dopamine D3 receptors. By blocking the activity of these receptors, 4-(2-Methoxyphenyl)-2-(piperidin-4-yl)pyrimidine dihydrochloride can modulate the release of dopamine in the brain, leading to various physiological effects. 4-(2-Methoxyphenyl)-2-(piperidin-4-yl)pyrimidine dihydrochloride has also been found to inhibit the uptake of dopamine in the brain, further contributing to its pharmacological effects.
Biochemical and Physiological Effects:
4-(2-Methoxyphenyl)-2-(piperidin-4-yl)pyrimidine dihydrochloride has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the intake of drugs of abuse such as cocaine and nicotine, suggesting its potential use in the treatment of addiction. 4-(2-Methoxyphenyl)-2-(piperidin-4-yl)pyrimidine dihydrochloride has also been found to improve cognitive function and memory in animal models, indicating its potential use in the treatment of cognitive disorders.
实验室实验的优点和局限性
One of the primary advantages of using 4-(2-Methoxyphenyl)-2-(piperidin-4-yl)pyrimidine dihydrochloride in lab experiments is its high selectivity for dopamine D3 receptors. This allows researchers to study the specific effects of dopamine D3 receptor modulation without affecting other dopamine receptors. However, one of the limitations of using 4-(2-Methoxyphenyl)-2-(piperidin-4-yl)pyrimidine dihydrochloride is its relatively low potency compared to other dopamine D3 receptor antagonists. This can make it challenging to achieve the desired effects in some experiments.
未来方向
The potential applications of 4-(2-Methoxyphenyl)-2-(piperidin-4-yl)pyrimidine dihydrochloride in scientific research are vast, and there are several future directions that can be explored. One area of research is the use of 4-(2-Methoxyphenyl)-2-(piperidin-4-yl)pyrimidine dihydrochloride in the treatment of addiction and other neurological disorders. Another area of research is the development of more potent and selective dopamine D3 receptor antagonists based on the structure of 4-(2-Methoxyphenyl)-2-(piperidin-4-yl)pyrimidine dihydrochloride. Additionally, 4-(2-Methoxyphenyl)-2-(piperidin-4-yl)pyrimidine dihydrochloride can be used as a tool to study the role of dopamine D3 receptors in various physiological processes, including learning, memory, and reward.
Conclusion:
In conclusion, 4-(2-Methoxyphenyl)-2-(piperidin-4-yl)pyrimidine dihydrochloride is a chemical compound that has been widely studied for its potential applications in scientific research. Its ability to selectively modulate dopamine D3 receptors has made it a valuable tool in the study of the central nervous system and other physiological processes. While there are limitations to its use, the potential applications of 4-(2-Methoxyphenyl)-2-(piperidin-4-yl)pyrimidine dihydrochloride in future research are vast, and it remains an essential compound in the field of neuroscience.
合成方法
The synthesis of 4-(2-Methoxyphenyl)-2-(piperidin-4-yl)pyrimidine dihydrochloride can be achieved through a multi-step process. The first step involves the reaction of 2-amino-4-(2-methoxyphenyl)pyrimidine with 4-piperidone to form 4-(2-methoxyphenyl)-2-(piperidin-4-yl)pyrimidin-5-amine. This intermediate is then treated with hydrochloric acid to give the final product, 4-(2-methoxyphenyl)-2-(piperidin-4-yl)pyrimidine dihydrochloride.
属性
IUPAC Name |
4-(2-methoxyphenyl)-2-piperidin-4-ylpyrimidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O.2ClH/c1-20-15-5-3-2-4-13(15)14-8-11-18-16(19-14)12-6-9-17-10-7-12;;/h2-5,8,11-12,17H,6-7,9-10H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKBUZCBPDESNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NC=C2)C3CCNCC3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7,8-dimethoxy-3-(4-methoxyphenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2661110.png)
![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B2661111.png)
![5-Azaspiro[2.5]octan-8-ol;hydrochloride](/img/structure/B2661113.png)
![N-[2-nitro-4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2661114.png)





![2-{1-[(E)-2-(2,4-dinitrophenyl)hydrazono]ethyl}benzenecarboxylic acid](/img/structure/B2661126.png)

![2-{[(4-chlorophenyl)sulfonyl]amino}ethyl N-(4-chlorophenyl)carbamate](/img/structure/B2661129.png)

![N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2661132.png)